3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is an organic compound that features a benzenesulfonyl group and a pyrrolo[2,3-b]pyridine moiety
Mechanism of Action
Target of Action
The primary target of 3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of the receptor results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is mentioned that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, it also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
The compound 3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide plays a significant role in biochemical reactions. It has been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as triethylamine.
Amidation Reaction: The final step involves the coupling of the sulfonylated pyrrolo[2,3-b]pyridine with a suitable amine to form the desired propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester
- 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile
Uniqueness
3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzenesulfonyl and pyrrolo[2,3-b]pyridine moieties allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-18(10-15-26(24,25)17-7-2-1-3-8-17)20-12-5-13-22-14-9-16-6-4-11-21-19(16)22/h1-4,6-9,11,14H,5,10,12-13,15H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESLGAUEZCWXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.